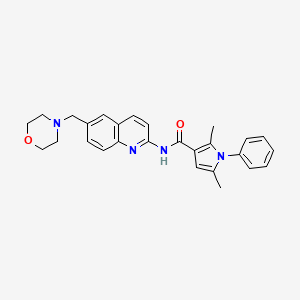
Bis-ANS (dipotassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis-ANS (dipotassium) involves the reaction of 4,4’-dianilino-1,1’-binaphthyl-5,5’-disulfonic acid with potassium hydroxide. The reaction is typically carried out in a solvent such as methanol, and the product is purified through crystallization .
Industrial Production Methods
Industrial production methods for Bis-ANS (dipotassium) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Bis-ANS (dipotassium) primarily undergoes non-covalent interactions with proteins. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The compound is often used in aqueous solutions, where it interacts with proteins through hydrophobic and electrostatic interactions. Common reagents include buffers and solvents that maintain the stability of the protein and the probe .
Major Products Formed
The major product formed from the interaction of Bis-ANS (dipotassium) with proteins is a fluorescent complex that can be detected and analyzed using fluorescence spectroscopy .
Aplicaciones Científicas De Investigación
Bis-ANS (dipotassium) has a wide range of applications in scientific research:
Mecanismo De Acción
Bis-ANS (dipotassium) exerts its effects by binding to hydrophobic regions of proteins. This binding is facilitated by the compound’s hydrophobic rings, which interact with nonpolar cavities in the protein structure. The binding of Bis-ANS (dipotassium) to proteins results in a significant increase in fluorescence, which can be measured to study various aspects of protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
1,8-ANS (1-anilinonaphthalene-8-sulfonic acid): Another fluorescent probe used for similar applications but with lower binding affinity compared to Bis-ANS (dipotassium).
TNS (2-(p-toluidino)naphthalene-6-sulfonic acid): A fluorescent probe with different spectral properties and binding characteristics.
Uniqueness
Bis-ANS (dipotassium) is unique due to its high binding affinity for nonpolar cavities in proteins and its superior fluorescence properties. These characteristics make it a more sensitive and reliable probe for studying protein folding and conformational changes compared to other similar compounds .
Propiedades
Fórmula molecular |
C32H22K2N2O6S2 |
|---|---|
Peso molecular |
672.9 g/mol |
Nombre IUPAC |
dipotassium;8-anilino-5-(4-anilino-5-sulfonatonaphthalen-1-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
Clave InChI |
VWLWTJHKQHRTNC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[(1S,2R)-2-aminocyclohexyl]amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B11934994.png)
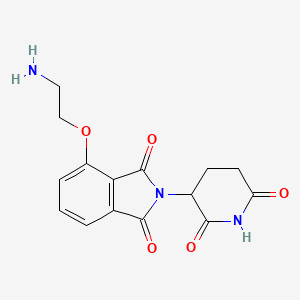
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11935002.png)
![N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide](/img/structure/B11935010.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935018.png)
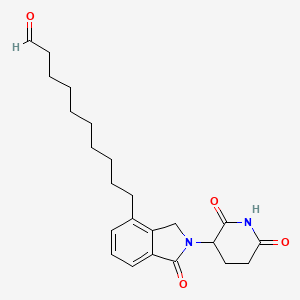
![4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B11935026.png)
![(6R)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B11935032.png)
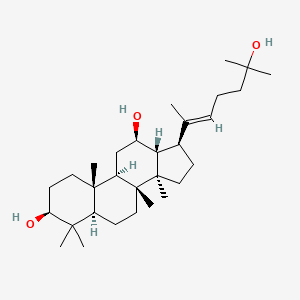
![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)
![3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11935054.png)
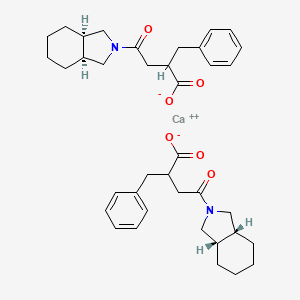
![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)
